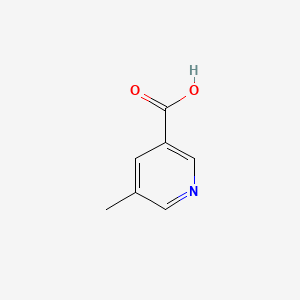

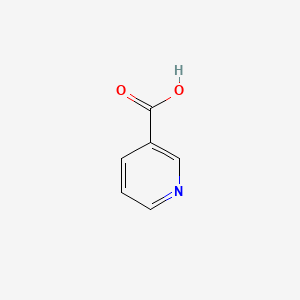

5-Methylnicotinic acid

Description

Properties

IUPAC Name |

5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDHHXDFKSLEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292444 | |

| Record name | 5-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-49-9 | |

| Record name | 5-Methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3222-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylnicotinic acid CAS number and properties

An In-Depth Technical Guide to 5-Methylnicotinic Acid: Properties, Synthesis, and Applications

Introduction

This compound, identified by the CAS number 3222-49-9 , is a substituted pyridine carboxylic acid derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Structurally, it is a derivative of nicotinic acid (Vitamin B3) with a methyl group at the 5-position of the pyridine ring.[1] This modification enhances its reactivity and utility as a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, key applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a white to pale cream solid at room temperature, appearing as crystals or powder.[1][3] Its properties are critical for its handling, storage, and application in synthetic chemistry. A summary of its key identifiers and physical characteristics is presented below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source |

| CAS Number | 3222-49-9 | [1][2] |

| IUPAC Name | 5-methylpyridine-3-carboxylic acid | [2][4][5] |

| Synonyms | 5-Methyl-3-pyridinecarboxylic acid, 3-Picoline-5-carboxylic acid | [2][6] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| InChI Key | DJDHHXDFKSLEQY-UHFFFAOYSA-N | [2][4] |

| SMILES | CC1=CN=CC(=C1)C(=O)O | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 210-220 °C | [1][2] |

| Boiling Point | 303.9 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Water Solubility | Sparingly soluble (0.083 g/L at 25 °C) | [2][6][7] |

| pKa | 2.27 ± 0.10 (Predicted) | [7] |

| Appearance | White solid / crystals or powder | [1][3] |

| Storage Conditions | Room temperature or 0-8°C, in a dry, well-ventilated place | [1][6] |

Synthesis of this compound

The primary and most established industrial synthesis of this compound involves the selective oxidation of 3,5-dimethylpyridine, also known as 3,5-lutidine.[8][9] The choice of oxidizing agent is critical as it dictates the reaction conditions, yield, and impurity profile. Over-oxidation can lead to the formation of the byproduct 3,5-pyridinedicarboxylic acid, which complicates purification.[9]

Method 1: Oxidation with Potassium Permanganate (KMnO₄)

This is a robust and widely documented method.[8][9] Potassium permanganate is a powerful oxidizing agent that can effectively convert one of the methyl groups of 3,5-lutidine to a carboxylic acid. The selectivity for mono-oxidation is controlled by careful management of reaction temperature and stoichiometry.

-

Reaction Setup: To a solution of 3,5-lutidine (1.0 eq) in water, slowly add potassium permanganate (KMnO₄) (approx. 1.5 eq) portion-wise over several hours.[8]

-

Temperature Control: Maintain the reaction temperature between 25-45°C during the addition.[6][8] This exothermic reaction requires careful monitoring to prevent runaway temperatures that would favor the formation of the dicarboxylic acid byproduct.

-

Reaction Monitoring: Stir the mixture vigorously for 16-20 hours to ensure complete conversion.[8]

-

Workup - Manganese Dioxide Removal: Upon completion, the reaction mixture contains a brown precipitate of manganese dioxide (MnO₂), a byproduct of the permanganate reduction. This is removed by filtration through a pad of Celite®.[6]

-

Workup - Byproduct Separation: The filtrate is concentrated and then acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 0.5.[9] At this highly acidic pH, the byproduct 3,5-pyridinedicarboxylic acid is protonated and precipitates out of solution, allowing for its removal by filtration.[9]

-

Workup - Product Isolation: The pH of the remaining filtrate is then carefully adjusted to ~3.0.[9] At this pH, this compound reaches its isoelectric point and precipitates as a white solid, which is collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from ethanol to achieve high purity (e.g., >99%).[6][7]

Caption: Workflow for the synthesis and purification of this compound.

Method 2: Oxidation with Hydrogen Peroxide / Sulfuric Acid

An alternative method utilizes hydrogen peroxide in concentrated sulfuric acid.[10][11] This approach avoids the generation of manganese dioxide, potentially simplifying the workup. However, it requires handling highly corrosive concentrated acids at elevated temperatures.

-

Reaction Setup: In a suitable reactor, 3,5-lutidine is dissolved in concentrated sulfuric acid.[10]

-

Oxidant Addition: Hydrogen peroxide (e.g., 30% solution) is added dropwise to the mixture.[11]

-

Reaction Conditions: The reaction is heated to 110-150°C for 5-20 hours.[10][11]

-

Isolation: After cooling, the reaction mixture is diluted with water and the pH is adjusted to 3-4 to precipitate the product.[10][11] The solid is then collected by filtration.

Applications in Research and Development

This compound is a valuable intermediate, primarily leveraged for its unique chemical structure in the synthesis of more complex active molecules.[1][2]

-

Pharmaceutical Synthesis: Its most prominent role is as a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for treating allergic rhinitis.[6][10][12] The pyridinecarboxylic acid moiety is crucial for the final structure and activity of the drug. Its use extends to the development of other drugs targeting neurological and metabolic diseases.[1]

-

Agrochemicals: The compound serves as a building block in the production of certain herbicides and pesticides, contributing to agricultural efficiency.[1][2]

-

Biochemical Research and Materials Science: Researchers use this compound to study metabolic pathways and enzyme interactions.[1] Furthermore, its ability to act as a ligand in coordination chemistry opens avenues for research in catalysis and materials science.[1]

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its use in cGMP environments. Standard analytical techniques are employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, with typical specifications requiring ≥96-98%.[1][3][13]

-

Titration: Aqueous acid-base titration is also used as a quantitative method to determine assay, typically within a range of 96.0% to 104.0%.[3]

-

Spectroscopy:

-

Melting Point: The melting point range is a key indicator of purity.[3]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Statement | Description | GHS Code | Source |

| Skin Irritation | Causes skin irritation | H315 | [6][14] |

| Eye Irritation | Causes serious eye irritation | H319 | [14] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [6] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[15][16]

-

Hand Protection: Handle with compatible chemical-resistant gloves.[15][16]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[15][17]

Handling and Storage:

-

Handling: Use in a well-ventilated area or outdoors.[14][15] Avoid generating dust. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][14] Keep away from incompatible materials such as strong oxidizing agents.[2][17]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15][17]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[15][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[16][17]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[15][17]

References

-

Thermophysical Properties of this compound - Chemcasts. [Link]

-

This compound | C7H7NO2 | CID 256208 - PubChem - NIH. [Link]

-

CAS No : 3222-49-9 | Chemical Name : this compound | Pharmaffiliates. [Link]

-

5-Methyl-nicotinic acid methyl ester - ChemBK. [Link]

-

This compound suppliers and producers - BuyersGuideChem. [Link]

-

This compound | C7H7NO2 | CID 256208 - PubChem. [Link]

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P

- CN102584695A - Preparing method of 5-methylnicotinicacid - Google P

- CN102584695B - Preparing method of 5-methylnicotinicacid - Google P

-

This compound CAS 3222-49-9 - Home Sunshine Pharma. [Link]

-

Specifications of this compound - Capot Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound | C7H7NO2 | CID 256208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 3222-49-9 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 10. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 11. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 12. This compound CAS 3222-49-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [m.hsppharma.com]

- 13. capotchem.com [capotchem.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. aksci.com [aksci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Methylnicotinic Acid from 3,5-Dimethylpyridine

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 5-methylnicotinic acid, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary focus is on the selective oxidation of 3,5-dimethylpyridine (3,5-lutidine), a widely adopted and scalable synthetic route. This guide elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and offers insights into process optimization and troubleshooting.

Introduction and Strategic Overview

This compound serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antihistamine Rupatadine.[3] Its structural scaffold is also leveraged in the development of novel compounds targeting neurological and metabolic disorders.[2] The primary synthetic challenge lies in the selective mono-oxidation of one of the two methyl groups of the symmetrical precursor, 3,5-dimethylpyridine.

The method detailed herein employs potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent. While effective, its high reactivity necessitates precise control over reaction parameters to prevent over-oxidation to the primary by-product, 3,5-pyridinedicarboxylic acid.[3][4] This guide emphasizes a self-validating protocol where process controls and a unique pH-based purification strategy ensure high purity and respectable yields.

Core Reaction Principles and Mechanistic Insights

The oxidation of an alkyl group attached to an aromatic ring is a classic transformation. The methyl groups on the 3,5-dimethylpyridine ring are at benzylic-like positions, making their C-H bonds susceptible to oxidative cleavage.[5][6]

The Role of Potassium Permanganate (KMnO₄)

Potassium permanganate is a potent oxidant due to the manganese atom being in its highest +7 oxidation state.[7] In the aqueous, near-neutral conditions of this synthesis, the permanganate ion (MnO₄⁻) acts as the primary oxidizing species. The reaction is understood to proceed through a complex mechanism involving the abstraction of a hydrogen atom from the methyl group. The manganese is reduced, typically forming a brown precipitate of manganese dioxide (MnO₂), as shown in the simplified half-reaction:

MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻[7]

The Selectivity Challenge

The core challenge is achieving mono-oxidation. Once the first methyl group is oxidized to a carboxylic acid, the second methyl group can also be oxidized by the strong permanganate oxidant, leading to the formation of 3,5-pyridinedicarboxylic acid.

Caption: Overall reaction pathway showing desired and over-oxidation products.

To favor the desired product, the reaction is kinetically controlled by:

-

Stoichiometry: Using a sub-stoichiometric amount of KMnO₄ relative to what would be required to oxidize both methyl groups. A molar ratio of approximately 1.5 equivalents of KMnO₄ to 1 equivalent of 3,5-dimethylpyridine is common.[8]

-

Temperature Control: Maintaining a mild temperature (e.g., 25-45°C) prevents the reaction rate from becoming too high, which would favor the less selective, more aggressive oxidation pathway.[4][8]

-

Slow Addition: Adding the oxidant portion-wise over several hours avoids localized high concentrations of KMnO₄, further enhancing selectivity.[8]

Detailed Experimental Protocol: Potassium Permanganate Oxidation

This protocol is a synthesized composite of established and validated laboratory-scale procedures.[4][8] It incorporates a robust, pH-driven purification method to effectively separate the target molecule from the primary dicarboxylic acid by-product.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| 3,5-Dimethylpyridine | 591-22-0 | C₇H₉N | >98% |

| Potassium Permanganate | 7722-64-7 | KMnO₄ | >99% |

| Concentrated Hydrochloric Acid | 7647-01-0 | HCl | ~37% |

| Ethanol | 64-17-5 | C₂H₅OH | >95% |

| Deionized Water | 7732-18-5 | H₂O | - |

3.2. Step-by-Step Methodology

Sources

- 1. This compound | 3222-49-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 4. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

5-Methylnicotinic Acid: A Technical Guide on Its Biological Profile and Therapeutic Potential

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylnicotinic acid, a derivative of the well-characterized B-vitamin nicotinic acid (niacin), presents an intriguing subject for scientific investigation. While its role as a key intermediate in the synthesis of various pharmaceuticals is established, a comprehensive understanding of its intrinsic biological activity remains an area of active exploration. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound, drawing extensively from the vast body of research on its parent compound, nicotinic acid. We will delve into the known mechanisms of nicotinic acid, primarily its interaction with the G-protein coupled receptor 109A (GPR109A), and extrapolate potential implications for the 5-methyl derivative. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of nicotinic acid analogs.

Introduction to this compound: Chemical Identity and Context

This compound, also known as 5-methylpyridine-3-carboxylic acid, is a structural analog of nicotinic acid, featuring a methyl group at the 5-position of the pyridine ring.[1][2] Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| CAS Number | 3222-49-9 |

| Appearance | White solid |

| Solubility | Sparingly soluble in water |

Table 1: Chemical and Physical Properties of this compound.[1][2]

Primarily, this compound has been utilized as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its application as a key intermediate underscores its chemical reactivity and utility in constructing more complex molecular architectures.[3]

The Central Role of GPR109A in Nicotinic Acid's Biological Activity

To comprehend the potential biological activities of this compound, it is imperative to first understand the well-established pharmacology of nicotinic acid. The primary molecular target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[5][6][7]

GPR109A Signaling Cascade

Activation of GPR109A by nicotinic acid initiates a cascade of intracellular events. GPR109A is primarily coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This reduction in cAMP is a key mechanism underlying many of the physiological effects of nicotinic acid.

Figure 1: Simplified GPR109A signaling pathway upon agonist binding.

Potential Biological Activities of this compound: An Extrapolative Approach

Due to the scarcity of direct experimental data on the biological activity of this compound, its pharmacological profile can be hypothesized based on the structure-activity relationships of other nicotinic acid derivatives.

GPR109A Agonism and Impact on Lipid Metabolism

It is plausible that this compound acts as an agonist at the GPR109A receptor, similar to its parent compound. The key interaction for nicotinic acid binding to GPR109A involves the carboxylate group. The addition of a methyl group at the 5-position could influence the molecule's lipophilicity and steric profile, potentially altering its binding affinity and potency at the receptor.

Should this compound activate GPR109A in adipocytes, it would be expected to inhibit lipolysis, leading to a reduction in the release of free fatty acids into the circulation. This, in turn, could decrease the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), contributing to a favorable lipid profile.

Central Nervous System (CNS) Activity

There is growing interest in the role of GPR109A in the central nervous system. Activation of GPR109A in the brain has been shown to mediate various effects, including pressor responses.[9] Given that this compound is mentioned in the context of intermediates for drugs targeting neurological disorders, it is conceivable that this derivative may possess blood-brain barrier permeability and exhibit CNS activity.[3] However, without experimental validation, this remains speculative.

Experimental Protocols for Evaluating the Biological Activity of this compound

To elucidate the true biological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro GPR109A Activation Assay

A fundamental step is to determine if and how this compound interacts with the GPR109A receptor. A common method is a cAMP inhibition assay using a cell line stably expressing the human GPR109A receptor.

Objective: To measure the potency of this compound in inhibiting forskolin-stimulated cAMP production in GPR109A-expressing cells.

Methodology:

-

Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing human GPR109A in appropriate culture conditions.

-

Assay Preparation: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

cAMP Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Sources

- 1. This compound | C7H7NO2 | CID 256208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 3222-49-9 [chemicalbook.com]

- 5. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 9. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylnicotinic Acid: A Technical Guide to a GPR109A Receptor Agonist

Abstract

This technical guide provides an in-depth examination of 5-Methylnicotinic acid (5-MNA) as a selective agonist for the G protein-coupled receptor GPR109A, also known as the nicotinic acid (niacin) receptor. For decades, nicotinic acid has been a cornerstone therapy for dyslipidemia, valued for its ability to lower LDL cholesterol and triglycerides while being the most potent agent for raising HDL cholesterol available.[1][2][3] However, its clinical utility is often hampered by a significant flushing side effect, which affects patient compliance.[1][2] The discovery of GPR109A as the molecular target for niacin has intensified research into novel agonists like 5-MNA that may offer a better therapeutic window.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of 5-MNA's physicochemical properties, its mechanism of action at GPR109A, and comprehensive, field-proven protocols for its characterization.

Introduction to this compound

This compound is a derivative of nicotinic acid, distinguished by a methyl group at the 5-position of the pyridine ring.[4] This structural modification is of significant interest in medicinal chemistry as it can alter the compound's solubility, reactivity, and interaction with its biological target.[4] While primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role as a GPR109A agonist is the focus of this guide.[4][5] Understanding its specific pharmacological profile is crucial for developing next-generation antidyslipidemic drugs with potentially reduced side effects.

1.1. Physicochemical Properties

A foundational understanding of 5-MNA's physical and chemical characteristics is essential for its application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 5-methylpyridine-3-carboxylic acid | [6][7] |

| CAS Number | 3222-49-9 | [4][6][7] |

| Molecular Formula | C₇H₇NO₂ | [4][6][7] |

| Molecular Weight | 137.14 g/mol | [4][6] |

| Appearance | White to pale cream solid/crystals | [4][7] |

| Melting Point | 214-220 °C | [4][6] |

| Solubility | Sparingly soluble in water (0.083 g/L at 25°C) | [5] |

Table 1: Key Physicochemical Properties of this compound.

The Molecular Target: GPR109A Receptor

GPR109A (also known as HCA₂) is a G protein-coupled receptor belonging to the Gi/o family.[3][8] It is the high-affinity receptor for nicotinic acid and its endogenous ligand, the ketone body β-hydroxybutyrate.[3][9][10]

2.1. Tissue Distribution and Function

GPR109A is highly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and Langerhans cells in the skin.[3][9][11]

-

In Adipocytes: Activation of GPR109A leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3][12] This cascade results in the inhibition of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids (FFAs) into circulation.[12] This is the primary mechanism behind niacin's beneficial lipid-lowering effects.[10]

-

In Immune Cells: GPR109A activation in immune cells, such as macrophages, can exert anti-inflammatory effects.[3][13][14] It has been shown to suppress inflammatory cytokine production and promote cholesterol efflux.[3][11][14]

-

In Skin Cells: The notorious flushing side effect is mediated by GPR109A activation in skin Langerhans cells and keratinocytes.[15][16] This triggers the release of prostaglandins (PGD₂ and PGE₂), which cause vasodilation.[12][15]

2.2. Signaling Pathways

Upon agonist binding, GPR109A initiates two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.

-

Gαi-Mediated Pathway: The agonist-bound receptor activates the inhibitory G protein, Gαi. This inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is primarily responsible for the antilipolytic effects.[3][12]

-

β-Arrestin Pathway: Following activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs).[12][17] This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2 and 3).[12][18] β-arrestin binding desensitizes the G protein signal and can initiate a separate wave of G protein-independent signaling, which has been implicated in receptor internalization and potentially other cellular responses.[12][17][19] The β-arrestin pathway is thought to be involved in mediating the flushing side effect.[12]

Caption: GPR109A dual signaling pathways.

In Vitro Characterization of this compound

To fully characterize 5-MNA as a GPR109A agonist, a series of in vitro assays are required to determine its binding affinity and functional potency across the different signaling pathways.

3.1. Radioligand Binding Assays

Principle: These assays quantify the direct interaction of a ligand with the receptor.[20][21] Competition binding assays are used to determine the affinity (Ki) of a non-radiolabeled compound (5-MNA) by measuring its ability to displace a known radioligand (e.g., [³H]-nicotinic acid) from the receptor.[20][21]

Expert Insight: The choice of cell membrane preparation is critical. Using membranes from a cell line engineered to overexpress human GPR109A (e.g., CHO-K1 or HEK293) provides a high signal-to-noise ratio and ensures the binding is specific to the target receptor.[22] It is crucial to perform saturation binding experiments with the radioligand first to determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax) in your system, as the Kd is needed to calculate the Ki of your test compound accurately.[20][21][23]

Step-by-Step Protocol: Competition Radioligand Binding Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-nicotinic acid, diluted in assay buffer to a final concentration equal to its Kd (typically in the low nM range).

-

Test Compound: Prepare a serial dilution of 5-MNA (e.g., from 10 mM to 0.1 nM).

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of unlabeled nicotinic acid.

-

Membrane Preparation: Thaw cryopreserved cell membranes expressing GPR109A and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration (e.g., 5-20 µg protein per well).[23]

-

-

Assay Procedure (96-well format):

-

Harvesting and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[23]

-

Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[23]

-

Dry the filter plate (e.g., 30 minutes at 50°C).[23]

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[23]

-

-

Data Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of 5-MNA.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

-

3.2. Functional Assays: cAMP Measurement

Principle: Since GPR109A is a Gi-coupled receptor, agonist activation leads to a decrease in intracellular cAMP.[12] This assay measures the functional potency (EC₅₀) of 5-MNA by quantifying its ability to inhibit cAMP production.[24]

Expert Insight: To measure a decrease in cAMP, the basal level of cAMP in the cells must first be stimulated.[24] This is typically achieved using forskolin, a direct activator of adenylyl cyclase.[24][25] The assay then measures the agonist's ability to inhibit this forskolin-stimulated cAMP level. Modern assays often use homogenous, non-radioactive formats like HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase-based biosensors (e.g., GloSensor), which are highly amenable to high-throughput screening.[26][27][28]

Step-by-Step Protocol: HTRF-based cAMP Inhibition Assay

-

Cell Culture:

-

Culture GPR109A-expressing cells (e.g., CHO-K1) to ~80% confluency.

-

Harvest cells and resuspend in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Assay Procedure (384-well format):

-

Dispense a small volume of the cell suspension into each well.

-

Add serial dilutions of the test compound (5-MNA) and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Add a pre-determined concentration of forskolin (typically an EC₈₀ concentration) to all wells except the negative control. Incubate for 30 minutes at 37°C.

-

Lyse the cells and detect cAMP levels by adding the HTRF reagent mix (containing anti-cAMP antibody-cryptate and d2-labeled cAMP) as per the manufacturer's instructions (e.g., Cisbio).[26]

-

Incubate for 60 minutes at room temperature.

-

-

Detection and Analysis:

-

Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.[26]

-

Plot the HTRF ratio against the log concentration of 5-MNA.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC₅₀ value, which represents the potency of 5-MNA in the Gαi pathway.

-

Caption: Workflow for a cAMP inhibition assay.

3.3. Functional Assays: β-Arrestin Recruitment

Principle: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor at the cell membrane.[29][30][31] It is critical for determining if 5-MNA has a bias towards or against the β-arrestin pathway, which is implicated in flushing.[30] Technologies like DiscoverX's PathHunter are based on enzyme fragment complementation (EFC), where the receptor is tagged with one enzyme fragment and β-arrestin with the other.[29][30] Recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[29]

Expert Insight: Running this assay in parallel with the cAMP assay is essential for understanding potential signaling bias. A "biased agonist" might show high potency in the cAMP assay but low potency in the β-arrestin assay, which would be a highly desirable profile for a non-flushing antidyslipidemic drug.[30] It is important to also test any compound in "agonist mode" to check for intrinsic activity before running antagonist screens.[24][29]

Step-by-Step Protocol: PathHunter® β-Arrestin Assay

-

Cell Culture:

-

Use a commercially available cell line co-expressing GPR109A tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA).[29]

-

Culture and harvest cells as per the manufacturer's protocol.

-

-

Assay Procedure:

-

Plate the cells in a white, solid-bottom 384-well assay plate.

-

Add serial dilutions of 5-MNA to the wells.

-

Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the chemiluminescent substrate solution (e.g., Galacton Star) according to the manufacturer's protocol.[29]

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Detection and Analysis:

-

Read the chemiluminescence on a standard plate reader.

-

Plot the relative light units (RLU) against the log concentration of 5-MNA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.

-

Conclusion and Future Directions

This compound represents a valuable chemical scaffold for probing the structure-activity relationships of the GPR109A receptor. The in-depth characterization using the methodologies outlined in this guide is a critical step in drug discovery. By systematically determining its binding affinity (Ki), its functional potency on the Gαi pathway (cAMP EC₅₀), and its propensity to engage the β-arrestin pathway (recruitment EC₅₀), researchers can build a comprehensive pharmacological profile. The ultimate goal is the identification of a biased agonist that potently activates the therapeutic antilipolytic pathway while minimally engaging the β-arrestin pathway responsible for the flushing side effect. 5-MNA and its analogues are key tools in the pursuit of this next-generation therapy for dyslipidemia.

References

-

Weber, M., Ferrer, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Assay and Drug Development Technologies, 2(1), 39-49. Retrieved January 11, 2026, from [Link]

-

Thermophysical Properties of this compound. (n.d.). Chemcasts. Retrieved January 11, 2026, from [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017, November 20). NCBI Bookshelf. Retrieved January 11, 2026, from [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets. (2017, November 20). PubMed. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021, May 5). International Journal of Multidisciplinary Research and Analysis. Retrieved January 11, 2026, from [Link]

-

Zhang, Y., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(29), 22605-22618. Retrieved January 11, 2026, from [Link]

-

Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. (2024, June 11). Directive Publications. Retrieved January 11, 2026, from [Link]

-

Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. Retrieved January 11, 2026, from [Link]

-

The GPCR β-arrestin recruitment assay principle. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). NCBI Bookshelf. Retrieved January 11, 2026, from [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved January 11, 2026, from [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-260. Retrieved January 11, 2026, from [Link]

-

Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021, May 5). ResearchGate. Retrieved January 11, 2026, from [Link]

-

van der Zanden, S. Y., et al. (2020). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 2167, 133-146. Retrieved January 11, 2026, from [Link]

-

van der Zanden, S. Y., et al. (2021). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2299, 137-148. Retrieved January 11, 2026, from [Link]

-

Digby, J. E., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(12), 373. Retrieved January 11, 2026, from [Link]

-

Conformational change in β-arrestin2 upon activation of GPR109A. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Wagner, E. J., et al. (2017). The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. Endocrinology, 158(11), 4034-4045. Retrieved January 11, 2026, from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 11, 2026, from [Link]

-

Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved January 11, 2026, from [Link]

-

Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(7), E792-E802. Retrieved January 11, 2026, from [Link]

-

Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. Retrieved January 11, 2026, from [Link]

-

Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 55(11), 7256-7265. Retrieved January 11, 2026, from [Link]

-

Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. Retrieved January 11, 2026, from [Link]

-

DeWire, S. M., et al. (2008). Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways. Developmental Cell, 14(5), 633-639. Retrieved January 11, 2026, from [Link]

-

Elangovan, S., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178. Retrieved January 11, 2026, from [Link]

-

Kim, J., & Accili, D. (2019). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 10, 689. Retrieved January 11, 2026, from [Link]

-

Rajagopal, S., et al. (2010). GPCR signaling via β-arrestin-dependent mechanisms. The Journal of Biological Chemistry, 285(51), 39717-39721. Retrieved January 11, 2026, from [Link]

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2016). Nutrients, 8(11), 696. Retrieved January 11, 2026, from [Link]

-

Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of Clinical Investigation, 115(12), 3634-3640. Retrieved January 11, 2026, from [Link]

-

Shen, H. C., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4914-4919. Retrieved January 11, 2026, from [Link]

-

Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of Clinical Investigation, 120(8), 2910-2919. Retrieved January 11, 2026, from [Link]

-

Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. Retrieved January 11, 2026, from [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(4), 1581-1586. Retrieved January 11, 2026, from [Link]

Sources

- 1. ijmra.ijpbms.com [ijmra.ijpbms.com]

- 2. researchgate.net [researchgate.net]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 3222-49-9 [chemicalbook.com]

- 6. chem-casts.com [chem-casts.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. directivepublications.org [directivepublications.org]

- 9. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 19. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. multispaninc.com [multispaninc.com]

- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. resources.revvity.com [resources.revvity.com]

- 26. researchgate.net [researchgate.net]

- 27. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Therapeutic Targets of 5-Methylnicotinic Acid

This guide provides a comprehensive exploration of the therapeutic targets of 5-Methylnicotinic acid (5-MNA), a nicotinic acid analog. Designed for researchers, scientists, and drug development professionals, this document synthesizes current mechanistic understanding with practical, field-proven experimental workflows for target validation and characterization. We will delve into the primary receptor for 5-MNA, the G protein-coupled receptor 109A (GPR109A), its divergent signaling pathways, and the therapeutic implications for metabolic and inflammatory diseases.

Introduction: The Rationale for Investigating this compound

Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for over half a century. Its ability to modulate a wide range of plasma lipoproteins is well-documented.[1][2][3][4] However, its clinical utility is often hampered by a significant side effect: cutaneous flushing. This has driven the exploration of nicotinic acid analogs, such as this compound, with the aim of retaining the therapeutic benefits while minimizing adverse effects. 5-MNA, a derivative with a methyl group at the 5-position of the pyridine ring, presents a compelling case for investigation into its specific interactions with cellular targets and its potential for a more favorable therapeutic profile.

The central hypothesis is that structural modifications to the nicotinic acid scaffold can alter the interaction with its primary receptor, GPR109A, leading to biased signaling. This guide will dissect this hypothesis, outlining the key therapeutic targets and providing the experimental frameworks necessary to validate them.

The Primary Target: GPR109A (HCA₂) and its Dichotomous Signaling

The principal molecular target for nicotinic acid and its analogs is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[5][6][7] This receptor is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[5][8][9] Upon activation, GPR109A transduces signals through two major, distinct pathways: a canonical G-protein-mediated pathway and a non-canonical β-arrestin-mediated pathway. The differential activation of these pathways is the crux of developing targeted 5-MNA-based therapies.

The Canonical Gαi-Mediated Pathway: Metabolic Regulation

The therapeutic effects of nicotinic acid on lipid metabolism are primarily attributed to the Gαi-mediated signaling cascade in adipocytes.[4][5]

-

Mechanism of Action : Agonist binding to GPR109A induces a conformational change, leading to the activation of the inhibitory G-protein, Gαi. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which subsequently reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). The net result is the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[4] This reduction in the flux of FFAs to the liver is believed to be a key mechanism behind the lipid-lowering effects of nicotinic acid.[2][3]

The β-Arrestin Pathway: Inflammation and Adverse Effects

Separate from G-protein coupling, GPR109A activation also leads to the recruitment of β-arrestin proteins.[5][10] This pathway is implicated in both anti-inflammatory responses and the undesirable flushing effect.

-

Mechanism of Action : Ligand-activated GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a scaffold for the recruitment of β-arrestin 1 and β-arrestin 2.[11] This interaction sterically hinders further G-protein coupling, effectively desensitizing the receptor.[12] More importantly, β-arrestin acts as a signal transducer itself, initiating downstream signaling cascades independent of G-proteins.[13][14] In the context of GPR109A, β-arrestin recruitment in Langerhans cells and keratinocytes is linked to the activation of phospholipase A2 and the subsequent release of prostaglandins (like PGD₂), which are potent vasodilators causing the characteristic flushing.[5]

The concept of biased agonism is critical here. A biased agonist is a ligand that preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[10][12][15][16] The therapeutic goal for a compound like 5-MNA would be to act as a biased agonist, potently activating the Gαi pathway (for metabolic benefits) while minimally engaging the β-arrestin pathway (to avoid flushing).

Signaling Pathways of GPR109A

Caption: Dichotomous signaling of the GPR109A receptor upon agonist binding.

Therapeutic Arenas for this compound

Based on the known functions of GPR109A, 5-MNA has potential therapeutic applications in two primary areas: metabolic disorders and inflammatory conditions.

Dyslipidemia and Metabolic Syndrome

The primary therapeutic rationale for nicotinic acid analogs is the treatment of dyslipidemia, characterized by elevated LDL cholesterol and triglycerides, and low HDL cholesterol. By activating the GPR109A-Gαi pathway in adipocytes, 5-MNA is hypothesized to suppress lipolysis, thereby reducing the availability of FFAs for hepatic triglyceride and VLDL synthesis.[2][3][17][18] This mechanism suggests potential efficacy in treating conditions associated with atherogenic dyslipidemia, such as metabolic syndrome and type 2 diabetes.[4]

Inflammatory and Autoimmune Diseases

GPR109A is expressed on key immune cells, and its activation has been shown to exert potent anti-inflammatory effects.[5][8][19] Studies with nicotinic acid have demonstrated that GPR109A activation in monocytes and macrophages can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) in response to TLR ligands.[8][19] This is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8] These findings suggest that GPR109A agonists like 5-MNA could be valuable in treating chronic inflammatory diseases such as atherosclerosis, where macrophage-driven inflammation in the arterial wall is a key pathological feature.[20]

Experimental Workflows for Target Validation

A rigorous, systematic approach is required to characterize the interaction of 5-MNA with GPR109A and to validate its therapeutic potential. The following section details key experimental protocols, explaining the scientific rationale behind each step.

Target Validation Workflow

Caption: Experimental workflow for characterizing 5-MNA's therapeutic potential.

Protocol 1: G-Protein Pathway Activation (cAMP Inhibition Assay)

Objective: To quantify the potency and efficacy of 5-MNA in activating the GPR109A-Gαi signaling pathway by measuring the inhibition of cAMP production.

Rationale: This is the primary functional assay to confirm that 5-MNA engages the therapeutic pathway associated with anti-lipolytic effects. A homogenous time-resolved fluorescence (HTRF) assay is a robust, high-throughput method for this purpose.[21][22][23]

Methodology (Based on Cisbio HTRF cAMP Assay):

-

Cell Culture: Culture a stable cell line (e.g., CHO-K1 or HEK293) expressing human GPR109A.

-

Cell Plating: Seed the cells into a low-volume 384-well plate at a pre-optimized density (e.g., 1,500-4,000 cells/well) and allow them to adhere.[21][22]

-

Compound Preparation: Prepare a serial dilution of 5-MNA and a reference agonist (nicotinic acid) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Cell Stimulation: Add the compound dilutions to the cells. To measure Gαi-mediated inhibition, co-stimulate with a fixed concentration of an adenylyl cyclase activator like Forskolin. Incubate for 30-60 minutes at room temperature.[21]

-

Lysis and Detection: Add the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor), diluted in lysis buffer. These reagents will compete with the intracellular cAMP produced by the cells.

-

Incubation & Readout: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.[21] Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).

-

Data Analysis: Calculate the 665/620 ratio. The signal is inversely proportional to the intracellular cAMP concentration. Plot the ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Protocol 2: β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the activated GPR109A receptor by 5-MNA.

Rationale: This assay is crucial for assessing the potential for biased agonism. By comparing the potency and efficacy of 5-MNA in this assay to the cAMP assay, a bias factor can be calculated. A lower potency/efficacy in β-arrestin recruitment relative to G-protein activation is a desirable characteristic for avoiding the flushing side effect. The DiscoverX PathHunter assay is a widely used platform for this purpose.[24][25][26][27][28]

Methodology (Based on DiscoverX PathHunter β-Arrestin Assay):

-

Cell Line: Utilize a PathHunter cell line engineered to co-express GPR109A fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[24][28]

-

Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.[24]

-

Compound Addition: Prepare serial dilutions of 5-MNA and a reference agonist. Add the compounds to the cells and incubate for 90 minutes at 37°C.[27]

-

Detection: Add the PathHunter Detection Reagents, which include a chemiluminescent substrate for the complemented β-galactosidase enzyme. Incubate for 60 minutes at room temperature.

-

Readout: Measure the chemiluminescent signal on a standard plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the luminescent signal against the log of the agonist concentration. Fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for β-arrestin recruitment.

Protocol 3: Cellular Functional Assay (Adipocyte Lipolysis)

Objective: To determine the functional consequence of GPR109A activation by 5-MNA in a physiologically relevant cell type.

Rationale: This assay connects the upstream signaling events (cAMP inhibition) to the desired downstream therapeutic effect (inhibition of lipolysis). Differentiated 3T3-L1 adipocytes are a standard model for this purpose.[29][30][31][32][33] Lipolysis is quantified by measuring glycerol release into the culture medium.

Methodology (Based on 3T3-L1 Adipocyte Model):

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin). Assays should be performed on mature adipocytes, typically 7-14 days post-differentiation.[30][31]

-

Pre-incubation and Wash: Wash the differentiated adipocytes twice with a suitable wash buffer (e.g., PBS).[29]

-

Lipolysis Stimulation: Add assay buffer containing a lipolytic agent such as isoproterenol (a β-adrenergic agonist) to stimulate lipolysis. Concurrently, add serial dilutions of 5-MNA or nicotinic acid to test their inhibitory effect. Include a vehicle control (isoproterenol only) and a basal control (buffer only).

-

Incubation: Incubate the plate for 1-3 hours at 37°C.[29]

-

Sample Collection: Carefully collect an aliquot of the culture medium from each well for glycerol measurement.

-

Glycerol Quantification: Measure the glycerol concentration in the collected media using a commercially available colorimetric assay kit. The principle involves the enzymatic conversion of glycerol to a product that can be measured by absorbance at ~540-570 nm.[29][31]

-

Data Analysis: Normalize the glycerol release data (e.g., to total cellular protein). Plot the percentage inhibition of isoproterenol-stimulated lipolysis against the log of the 5-MNA concentration to determine its IC₅₀ value.

Data Interpretation and Quantitative Analysis

The data generated from the above protocols will allow for a comprehensive quantitative assessment of 5-MNA's therapeutic potential.

Table 1: Quantitative Parameters for 5-MNA Characterization

| Parameter | Assay | Description | Therapeutic Goal |

| Ki | Radioligand Binding | Binding Affinity: The concentration of 5-MNA required to displace 50% of a specific radioligand from GPR109A. | High affinity (low Ki) indicates strong binding to the target. |

| EC₅₀ (cAMP) | cAMP Inhibition Assay | G-Protein Potency: The concentration of 5-MNA that produces 50% of its maximal inhibitory effect on cAMP production. | High potency (low EC₅₀) is desired for the therapeutic pathway. |

| EC₅₀ (β-arrestin) | β-Arrestin Assay | β-Arrestin Potency: The concentration of 5-MNA that produces 50% of its maximal effect on β-arrestin recruitment. | Low potency (high EC₅₀) is desired to minimize side effects. |

| IC₅₀ (Lipolysis) | Adipocyte Lipolysis | Functional Potency: The concentration of 5-MNA that inhibits 50% of stimulated lipolysis. | High potency (low IC₅₀) confirms cellular efficacy. |

| Bias Factor | Comparison of cAMP and β-arrestin data | A quantitative measure of pathway preference. Calculated using operational models (e.g., Black and Leff model). | A significant bias factor favoring the G-protein pathway over β-arrestin is the primary objective. |

Conclusion and Future Directions

This compound represents a promising avenue for developing novel therapeutics that leverage the beneficial metabolic and anti-inflammatory effects of GPR109A activation while potentially mitigating the flushing side effect associated with nicotinic acid. The key to its therapeutic success lies in its ability to act as a biased agonist, preferentially signaling through the Gαi pathway.

The experimental workflows detailed in this guide provide a robust framework for characterizing 5-MNA and other GPR109A agonists. By systematically evaluating binding affinity, pathway-specific potency, and functional cellular responses, researchers can build a comprehensive profile of this compound. Future studies should extend these findings into in vivo models of dyslipidemia and inflammation to validate the therapeutic hypotheses and assess the overall safety and efficacy profile of this compound.

References

-

National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]

-

Graff, E. C., & Fang, K. (2016). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

- DiscoverX Corporation. PathHunter® β-Arrestin GPCR Assays User Manual.

- Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.

-

National Center for Biotechnology Information. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Hudson, B. D., et al. (2014). G Protein-Coupled Receptor Biased Agonism. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Zen-Bio, Inc. Lipolysis Assay Kit for 3T3-L1 Cells Detection of Both Free Glycerol and Non-Esterified Fatty Acids. Available at: [Link]

-

Zen-Bio, Inc. (2008). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Available at: [Link]

- Vinge, E., & Nilsson-Ehle, P. (1987). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis.

- DiscoverX Corporation. PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays User Manual.

-

Eurofins Discovery. β-arrestin Assays. Available at: [Link]

-

Schweiger, M., et al. (2011). Measurement of Lipolysis. Methods in Enzymology. Available at: [Link]

-

ResearchGate. How to perform a lipolysis experiment with 3T3 L1 cells?. Available at: [Link]

- Molecular Devices. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader.

-

Reiter, E., et al. (2012). Therapeutic potential of β-arrestin- and G protein-biased agonists. Trends in Pharmacological Sciences. Available at: [Link]

-

Chen, Q., et al. (2015). Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. Current Pharmaceutical Biotechnology. Available at: [Link]

- Thermo Fisher Scientific. Performing Cyclic AMP hTRF Screening Assays with the Thermo Scientific Varioskan LUX Multimode Reader.

-

Gundry, J., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Neuroscience. Available at: [Link]

-

Whalen, E. J., et al. (2011). Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease. Molecular Pharmacology. Available at: [Link]

- Smith, J. S., & Lefkowitz, R. J. (2022). Biased Agonism in Drug Discovery: Clinical Promise and Pitfalls. Trends in Pharmacological Sciences.

-

International Journal of Medical Research and Review (2021). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. Available at: [Link]

-

Grundy, S. M., et al. (1981). Influence of nicotinic acid on metabolism of cholesterol and triglycerides in man. Journal of Lipid Research. Available at: [Link]

-

Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology. Available at: [Link]

- Cisbio.

-

ResearchGate (2021). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. Available at: [Link]

-

Rajagopal, S., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Neuroscience. Available at: [Link]

-

Grundy, S. M., et al. (1981). Influence of nicotinic acid on metabolism of cholesterol and triglycerides in man. PubMed. Available at: [Link]

-

Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

ResearchGate. How does nicotinic acid modify the lipid profile?. Available at: [Link]

-

Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. PubMed. Available at: [Link]

-

The Aspiring Pharmacologist (2024). What is a biased agonist in Pharmacology and how does it work?. YouTube. Available at: [Link]

-

Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine. Available at: [Link]

-

Hassan, M., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Available at: [Link]

-

Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncotarget. Available at: [Link]

-

National Center for Biotechnology Information. This compound | C7H7NO2 | CID 256208 - PubChem. Available at: [Link]

-

Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- BenchChem.

-

Lee, H. L., et al. (2016). Anti-Inflammatory Applications of Melittin, a Major Component of Bee Venom: Detailed Mechanism of Action and Adverse Effects. Molecules. Available at: [Link]

Sources

- 1. ijmra.ijpbms.com [ijmra.ijpbms.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Influence of nicotinic acid on metabolism of cholesterol and triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 15. frontiersin.org [frontiersin.org]

- 16. Biased Agonism in Drug Discovery: Clinical Promise and Pitfalls - Journal of Young Pharmacists [jyoungpharm.org]

- 17. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bdb99.ucsd.edu [bdb99.ucsd.edu]

- 22. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. cosmobio.co.jp [cosmobio.co.jp]

- 26. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. cosmobio.co.jp [cosmobio.co.jp]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. zen-bio.com [zen-bio.com]

- 31. zen-bio.com [zen-bio.com]

- 32. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

5-Methylnicotinic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-Methylnicotinic Acid

Abstract

This compound, a derivative of nicotinic acid (Niacin, Vitamin B3), is a key pharmacological agent and research compound.[1] Its physiological effects are primarily mediated through its action as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3] This guide provides a detailed exploration of the molecular mechanisms underpinning the actions of this compound, focusing on the GPR109A signaling cascade and its downstream consequences on lipid metabolism and inflammatory pathways. We will dissect the biochemical interactions, present validated experimental protocols for their investigation, and offer insights for researchers in drug discovery and development.

The Primary Molecular Target: GPR109A (HCA2) Receptor

The biological activities of this compound are predominantly initiated by its binding to and activation of GPR109A.[2][4] This receptor is a member of the Gi/Go-coupled GPCR family and is expressed in various tissues, most notably in adipocytes (fat cells) and numerous immune cells, including macrophages, monocytes, and neutrophils.[4][5][6][7] The natural endogenous ligand for this receptor is β-hydroxybutyrate, a ketone body.[3][5] However, pharmacological agents like nicotinic acid and its derivatives, including this compound, are potent agonists.[2][8]

The rank order of potency for agonists displacing nicotinic acid binding at the receptor is generally as follows: 5-methyl pyrazole-3-carboxylic acid > pyridine-3-acetic acid > acifran > 5-methyl nicotinic acid = acipimox.[2]

Core Signaling Cascade: Inhibition of Adenylyl Cyclase

Upon binding of this compound to GPR109A, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein of the Gi subfamily. This activation causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit, in its GTP-bound state, directly inhibits the enzyme adenylyl cyclase. This enzymatic inhibition results in a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4][9] This drop in cAMP levels is the central event from which the diverse physiological effects of this compound emanate.

Figure 1: Core GPR109A signaling pathway. This compound binding activates the Gi-protein, which inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels.

Key Physiological Consequences of GPR109A Activation

The reduction in cellular cAMP triggers distinct downstream effects depending on the cell type. The two most well-characterized consequences are the regulation of lipid metabolism in adipocytes and the modulation of inflammatory responses in immune cells.

Regulation of Lipid Metabolism: The Anti-Lipolytic Effect

In adipocytes, cAMP is a critical activator of Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for lipolysis—the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol.

By activating GPR109A, this compound suppresses cAMP levels, thereby preventing the activation of PKA and HSL.[9] This potent inhibition of lipolysis leads to a marked decrease in the release of FFAs from adipose tissue into the bloodstream.[9][10] A reduction in the flux of FFAs to the liver subsequently decreases the hepatic synthesis of triglycerides, which are packaged into very-low-density lipoproteins (VLDL). This mechanism is a cornerstone of the beneficial effects of nicotinic acid on the lipid profile, contributing to lower levels of VLDL and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[9][11][12][13]

Modulation of Inflammation: Anti-Inflammatory Signaling

GPR109A is robustly expressed on immune cells, where its activation exerts significant anti-inflammatory effects.[5][6] This is particularly relevant in the context of atherosclerosis, a chronic inflammatory disease.[4]